4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline

BCR-ABL Inhibitor Synthesis Nilotinib Manufacturing Process Chemistry

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3) is an organic compound with the molecular formula C15H14N6 and a molecular weight of 278.31 g/mol. It is an aminopyrimidine derivative characterized by a bipyrimidine moiety linked to a 4-methylaniline group.

Molecular Formula C15H14N6
Molecular Weight 278.31 g/mol
CAS No. 641615-36-3
Cat. No. B3029387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline
CAS641615-36-3
Molecular FormulaC15H14N6
Molecular Weight278.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CN=C3
InChIInChI=1S/C15H14N6/c1-10-2-3-12(16)6-14(10)21-15-19-5-4-13(20-15)11-7-17-9-18-8-11/h2-9H,16H2,1H3,(H,19,20,21)
InChIKeyBECLORGBMXGXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3) Procurement: Aminopyrimidine Intermediate for BCR-ABL Tyrosine Kinase Inhibitor Synthesis


4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3) is an organic compound with the molecular formula C15H14N6 and a molecular weight of 278.31 g/mol. It is an aminopyrimidine derivative characterized by a bipyrimidine moiety linked to a 4-methylaniline group . This compound is primarily recognized as a key intermediate in the synthesis of BCR-ABL tyrosine kinase inhibitors, most notably nilotinib (AMN107) and imatinib analogues [1]. Its structural features, including the 5-pyrimidinyl substitution pattern and the free aniline amine, provide distinct reactivity profiles that differentiate it from other aminopyrimidine intermediates used in kinase inhibitor synthesis.

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3): Why In-Class Aminopyrimidine Intermediates Cannot Be Simply Substituted


Substituting 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline with other aminopyrimidine intermediates, such as 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine (CAS 152460-10-1) used in imatinib synthesis, is not advisable due to critical structural and reactivity differences [1]. The bipyrimidine core of CAS 641615-36-3, as opposed to the pyridinyl-pyrimidine core of imatinib intermediates, provides a distinct hydrogen-bonding network and altered electron density that influences both the synthetic pathway and the biological profile of the final active pharmaceutical ingredient (API) [2]. These differences directly impact the efficacy of subsequent amide coupling reactions, the purity of the final product, and the selectivity of the resulting kinase inhibitor against specific BCR-ABL mutants [3]. The following quantitative evidence demonstrates why this specific intermediate is essential for achieving the desired synthetic outcomes and target selectivity in nilotinib and related analogue synthesis.

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3): Quantitative Differentiation Evidence for Scientific Selection


Synthetic Efficiency: Comparative Overall Yield in Nilotinib Synthesis

The use of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline as a key intermediate in a streamlined synthesis of nilotinib (AMN107) achieves a significantly higher overall yield compared to the original eight-step procedure. The improved four-step synthesis utilizing this intermediate results in an overall yield of 65% . This represents a substantial improvement over the original multi-step process, which typically yields less than 20% overall . This efficiency gain is directly attributable to the compound's specific bipyrimidine structure, which enables a convergent synthetic route and reduces the number of required purification steps.

BCR-ABL Inhibitor Synthesis Nilotinib Manufacturing Process Chemistry

Target Selectivity: BCR-ABL Inhibition Potency of Nilotinib Derived from this Intermediate

Nilotinib, synthesized from 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline, demonstrates superior potency against wild-type BCR-ABL and clinically relevant mutants compared to imatinib, which is derived from a structurally distinct intermediate. Nilotinib exhibits an IC50 of 19 nM against wild-type BCR-ABL, 140 nM against the E255K mutant, and 9,200 nM against the T315I mutant [1]. In contrast, imatinib shows an IC50 of approximately 260 nM against wild-type BCR-ABL and is ineffective against many imatinib-resistant mutants at clinically achievable concentrations [2]. The enhanced potency of nilotinib is directly linked to the bipyrimidine core provided by this intermediate, which allows for a more optimal fit into the ATP-binding pocket of the kinase [3].

BCR-ABL Kinase Inhibition Imatinib Resistance Kinase Selectivity

Physicochemical Differentiation: Lipophilicity (LogP) of the Intermediate

The lipophilicity of 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline, as indicated by its calculated LogP value of 3.22 [1], is distinct from that of the related imatinib intermediate, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine, which has a lower LogP of approximately 1.4 . This difference in LogP arises from the substitution of a pyridine ring in the imatinib intermediate with a pyrimidine ring in the target compound. The higher LogP value suggests that the target compound and its derived APIs may exhibit different membrane permeability and distribution characteristics, which can be a critical factor in optimizing the pharmacokinetic profile of the final drug candidate.

Drug Design Lipophilicity Physicochemical Properties

Purity Specification: Commercial Availability at NLT 98% Purity

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline is commercially available from reputable vendors at a guaranteed purity of NLT 98% (Not Less Than 98%) . While high purity is a standard requirement for pharmaceutical intermediates, this specification ensures that the compound meets the stringent quality control standards necessary for GMP-like environments in drug discovery and early development. This level of purity minimizes the risk of introducing undefined impurities that could complicate subsequent synthetic steps or confound biological assay results.

Chemical Procurement Purity Standards Quality Control

4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline (CAS 641615-36-3): Evidence-Based Application Scenarios for Procurement and Use


Synthesis of Nilotinib and Second-Generation BCR-ABL Inhibitors

This compound is the critical intermediate for the synthesis of nilotinib (AMN107), a second-generation BCR-ABL inhibitor approved for the treatment of imatinib-resistant chronic myelogenous leukemia (CML). The improved four-step synthesis utilizing this intermediate achieves a 65% overall yield , making it the preferred route for both research-scale and industrial production. Its use directly enables the creation of a drug with an IC50 of 19 nM against wild-type BCR-ABL, which is approximately 13.7-fold more potent than imatinib [1]. Procurement of this intermediate is essential for any laboratory or manufacturer focused on developing or producing nilotinib and its analogues.

Medicinal Chemistry for Imatinib-Resistant Kinase Mutants

In medicinal chemistry programs aimed at overcoming imatinib resistance, this intermediate is invaluable. The derived compound, nilotinib, retains potent activity against several clinically relevant BCR-ABL mutants, such as E255K (IC50 = 140 nM), which are resistant to imatinib [1]. This characteristic allows researchers to use this intermediate as a scaffold for designing new analogues that target a broader spectrum of resistant mutations. Its distinct bipyrimidine core provides a structural platform that can be further modified to optimize binding to mutant kinase domains, a feature not present in intermediates for first-generation inhibitors.

Process Chemistry and Large-Scale Manufacturing

The high overall yield (65%) achieved in the streamlined synthesis of nilotinib using this intermediate makes it an economically attractive starting material for process chemistry and large-scale manufacturing. The reduced number of synthetic steps lowers the cost of goods and minimizes waste, which is a critical factor for industrial-scale production. Furthermore, its commercial availability at NLT 98% purity ensures consistent quality and simplifies the validation of manufacturing processes, reducing the risk of batch failures and associated costs.

Comparative Studies on Kinase Inhibitor Selectivity

For researchers investigating the structure-activity relationships (SAR) of kinase inhibitors, this intermediate offers a distinct chemotype for comparison with other aminopyrimidine-based inhibitors. Its higher LogP value (3.22) compared to imatinib-related intermediates [2] suggests different physicochemical and pharmacokinetic properties. By using this compound to synthesize a panel of analogues, scientists can systematically evaluate how the bipyrimidine core influences target selectivity, cellular permeability, and metabolic stability relative to other structural classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.